
Pancixanthone B
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Overview
Description
Pancixanthone B is a member of the class of xanthones that is a tetracyclic compound 1,2-dihydro-6H-furo[2,3-c]xanthen-6-one substituted by hydroxy groups at positions 5 and 10 and methyl groups at positions 1,1 and 2. It has been isolated from Calophyllum pauciflorum and Garcinia vieillardii. It has a role as a plant metabolite. It is a member of xanthones, a polyphenol and an organic heterotetracyclic compound.
Chemical Reactions Analysis
General Reaction Optimization Strategies
Chemical reaction optimization often involves Design of Experiments (DoE) techniques, such as face-centered central composite (CCF) designs, to identify critical factors influencing reaction outcomes . For example:
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Residence time : Flow reactions may require precise control (e.g., 0.5–3.5 min) .
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Temperature : Adjustments (e.g., 30–70 °C) can modulate reaction selectivity and yield .
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Reagent equivalents : Stoichiometric ratios (e.g., pyrrolidine equivalents in 2–10 range) are critical for product formation .
Table 1: Hypothetical DoE parameters for Pancixanthone B synthesis
Factor | Range | Units |
---|---|---|
Temperature | 30–70 | °C |
Residence time | 0.5–3.5 | min |
Pyrrolidine equivalents | 2–10 | eq |
Synthetic Pathways
This compound, a polycyclic xanthone derivative, may involve multi-step syntheses akin to phorboxazole B , which employs:
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Catalytic asymmetric aldol reactions to establish stereochemistry.
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Macrolactone and oxazole formation through cyclodehydration.
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Fragment coupling via disconnections (e.g., C38-C39 bond cleavage) .
Table 2: Key steps in phorboxazole B synthesis
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
Fragment coupling | Aldol disconnection | Sn(II) catalyst, NaBH4 |
Macrolactone formation | Cyclodehydration | Amide bond formation |
Oxazole assembly | Oxazole assemblage | Oxazole aldehyde fragments |
Mechanochemical Activation
Recent advancements in mechanochemical reactions using focused ultrasound (FUS) and gas vesicles (GVs) could enhance this compound’s synthesis or drug delivery . Key findings:
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FUS parameters : 330 kHz frequency, 1.47 MPa peak negative pressure, and 3.6 W/cm² intensity ensure biocompatibility .
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Mechanophores : Masked 2-furylcarbinol derivatives release payloads (e.g., camptothecin) under mechanical stress .
Table 3: Mechanochemical parameters for drug delivery
Parameter | Value | Units |
---|---|---|
Frequency | 330 | kHz |
Pressure | 1.47 | MPa |
Acoustic intensity | 3.6 | W/cm² |
Future Research Directions
To advance this compound studies:
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for identifying Pancixanthone B, and how are they applied?
this compound’s structural elucidation relies on integrating multiple spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with 2D experiments (COSY, HSQC, HMBC) resolving connectivity .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, often via High-Resolution MS (HR-MS) for exact mass confirmation .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
Table 1: Comparison of Spectroscopic Techniques
Technique | Resolution | Sample Requirement | Key Output |
---|---|---|---|
1H NMR | ~0.5 ppm | 1–10 mg (pure) | Proton environment, coupling |
13C NMR | ~1 ppm | 5–20 mg (pure) | Carbon backbone |
HR-MS | <5 ppm error | µg-level | Molecular formula |
X-ray | Atomic | Single crystal | 3D structure |
Q. What methods are used to synthesize this compound in laboratory settings?
Synthesis typically involves:
- Natural Product Extraction : From plant sources (e.g., Garcinia species) using solvent partitioning and chromatographic purification (e.g., HPLC) .
- Total Synthesis : Multi-step routes employing Claisen condensation or Friedel-Crafts acylation, with yields optimized via catalyst screening (e.g., Lewis acids) .
Table 2: Synthetic Routes and Yields
Method | Key Steps | Yield (%) | Purity (HPLC) |
---|---|---|---|
Extraction (Ethanol) | Maceration, silica gel column | 0.8 | ≥95% |
Total Synthesis (Route A) | Claisen → Cyclization → Oxidation | 12 | ≥90% |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Functional Group Modification : Introducing electron-withdrawing groups (e.g., -NO2) at C-4 to enhance cytotoxicity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., topoisomerase II) .
- In Vitro Validation : Dose-response assays (IC50 determination) across cancer cell lines (e.g., MCF-7, HepG2) .
Table 3: SAR Modifications and Activity
Derivative | Modification Site | IC50 (μM, MCF-7) | Target Affinity (ΔG, kcal/mol) |
---|---|---|---|
Parent | None | 25.3 | -7.2 |
D1 | C-4 (-NO2) | 8.7 | -9.1 |
Q. How can researchers address contradictory data regarding this compound’s bioactivity across studies?
Contradictions arise from variability in:
- Experimental Design : Differences in cell line passage numbers, solvent controls (DMSO vs. ethanol), or incubation times .
- Data Normalization : Use of internal controls (e.g., β-actin in Western blots) to standardize protein expression levels .
- Meta-Analysis : Pooling data from ≥5 independent studies to calculate weighted effect sizes (e.g., using RevMan software) .
Methodological Checklist :
Replicate experiments under standardized conditions (temperature, humidity).
Validate assay reproducibility via inter-lab collaboration .
Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
Q. What in vivo experimental models are appropriate for evaluating this compound’s therapeutic potential?
- Murine Models :
- Xenograft Tumors : BALB/c nude mice implanted with human cancer cells (e.g., A549) for antitumor efficacy .
- Pharmacokinetics : Plasma concentration-time curves to assess bioavailability .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Table 4: In Vivo Model Parameters
Model | Endpoint | Dose (mg/kg) | Observation Period |
---|---|---|---|
Xenograft | Tumor volume reduction | 50 (daily) | 28 days |
Toxicity | ALT/AST levels | 100 | 14 days |
Q. How can researchers validate the purity and stability of this compound in experimental setups?
- Purity Assessment : HPLC-DAD (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor decomposition via LC-MS .
Q. Methodological Resources
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,10-dihydroxy-1,1,2-trimethyl-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H16O5/c1-8-18(2,3)14-12(22-8)7-11(20)13-15(21)9-5-4-6-10(19)16(9)23-17(13)14/h4-8,19-20H,1-3H3 |
InChI Key |
SPSZQWKBQUMDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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